

The Biological Versatility of Pyrazole-Piperidine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine

Cat. No.: B1358534

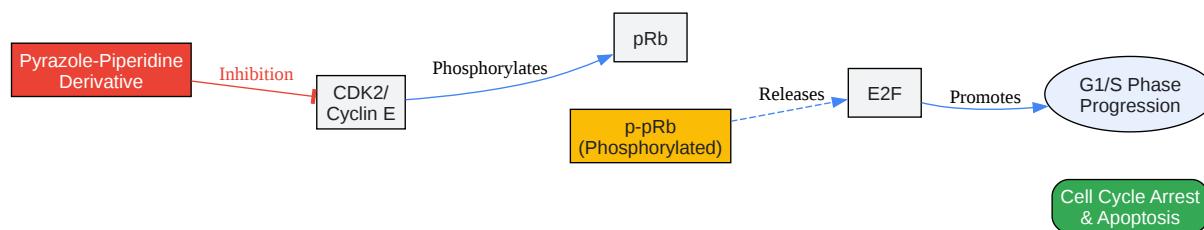
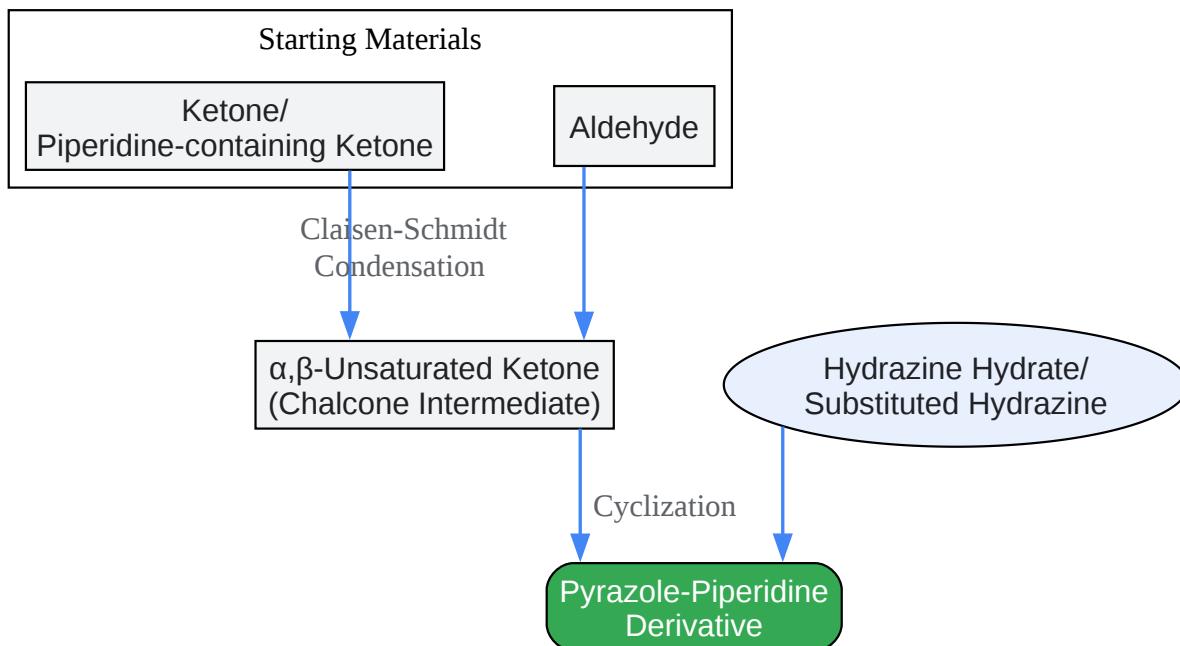
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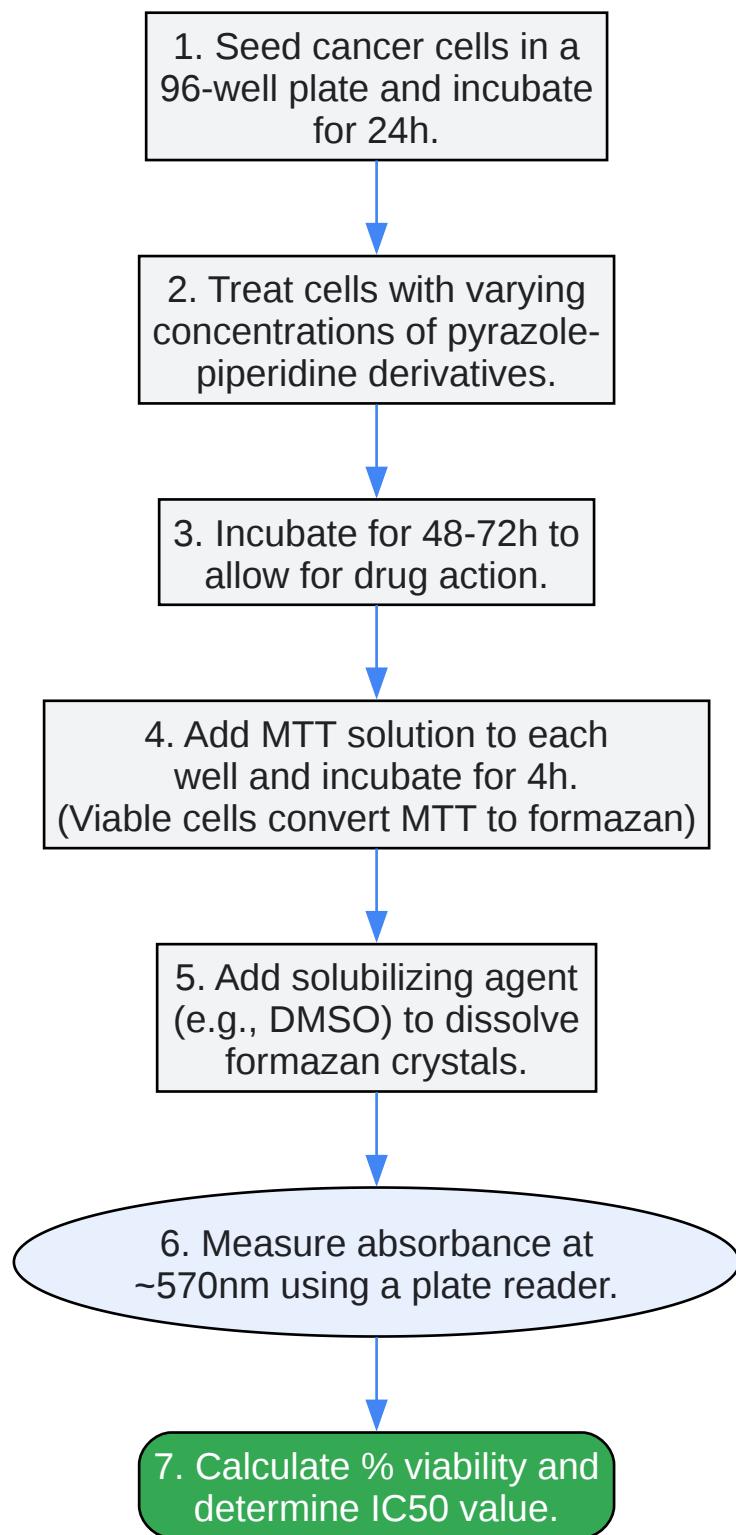
For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrazole and piperidine rings into a single molecular scaffold has generated significant interest in the field of medicinal chemistry. These heterocyclic compounds are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets, leading to a diverse spectrum of pharmacological activities.^{[1][2][3][4]} Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, and piperidine, a saturated six-membered nitrogen-containing ring, contribute unique physicochemical properties that make their combined derivatives potent agents for therapeutic development.^{[1][2]} This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of pyrazole-piperidine derivatives, with a focus on their applications in oncology, inflammation, infectious diseases, and neuroprotection.

General Synthesis Strategies

The synthesis of pyrazole-piperidine derivatives often involves multi-step reactions. A common and effective method begins with the Claisen-Schmidt condensation of a ketone with an appropriate aldehyde to form an α,β -unsaturated ketone, known as a chalcone.^{[5][6]} This intermediate then undergoes a cyclization reaction with a hydrazine derivative to form the core pyrazole ring. The piperidine moiety can be introduced at various stages, either as part of the initial reactants or appended to the pyrazole core in subsequent steps.^{[5][6][7]}



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